molecular formula C20H43N5O11S B13438368 Gentamicin C2a sulfate CAS No. 157591-52-1

Gentamicin C2a sulfate

Cat. No.: B13438368
CAS No.: 157591-52-1
M. Wt: 561.7 g/mol
InChI Key: KWJYODNQLVMERY-XDNUEYMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gentamicin C2a sulfate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of the bacterium Micromonospora purpurea. It is part of the gentamicin complex, which includes several related compounds such as gentamicin C1, C1a, C2, and C2b. This compound is particularly effective against Gram-negative bacteria and is used to treat severe infections, including those caused by Pseudomonas aeruginosa .

Chemical Reactions Analysis

Gentamicin C2a sulfate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Comparison with Similar Compounds

Gentamicin C2a sulfate is part of the gentamicin complex, which includes similar compounds such as gentamicin C1, C1a, C2, and C2b. These compounds share a similar structure but differ in their methylation patterns and antimicrobial potency . For instance:

This compound is unique due to its specific methylation pattern, which contributes to its distinct antimicrobial properties and reduced toxicity compared to some of its congeners .

Properties

CAS No.

157591-52-1

Molecular Formula

C20H43N5O11S

Molecular Weight

561.7 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C20H41N5O7.H2O4S/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-5(2,3)4/h8-19,25-28H,4-7,21-24H2,1-3H3;(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1

InChI Key

KWJYODNQLVMERY-XDNUEYMDSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O

Origin of Product

United States

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